molecular formula C16H15ClN2O3S B410189 N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea

N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea

Cat. No.: B410189
M. Wt: 350.8g/mol
InChI Key: JAXIRNKDPMQZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea is a chemical compound with a complex structure that includes a chlorophenyl group, a carbamothioyl group, and a dimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea typically involves the reaction of 3-chloroaniline with 3,4-dimethoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to speed up the reaction and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

Scientific Research Applications

N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea is unique due to the presence of both the chlorophenyl and dimethoxybenzamide groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8g/mol

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C16H15ClN2O3S/c1-21-13-7-6-10(8-14(13)22-2)15(20)19-16(23)18-12-5-3-4-11(17)9-12/h3-9H,1-2H3,(H2,18,19,20,23)

InChI Key

JAXIRNKDPMQZHQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.